4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol 4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 1152598-13-4
VCID: VC2650982
InChI: InChI=1S/C8H6ClFN4S/c9-4-1-2-5(6(10)3-4)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15)
SMILES: C1=CC(=C(C=C1Cl)F)C2=NNC(=S)N2N
Molecular Formula: C8H6ClFN4S
Molecular Weight: 244.68 g/mol

4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 1152598-13-4

Cat. No.: VC2650982

Molecular Formula: C8H6ClFN4S

Molecular Weight: 244.68 g/mol

* For research use only. Not for human or veterinary use.

4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol - 1152598-13-4

Specification

CAS No. 1152598-13-4
Molecular Formula C8H6ClFN4S
Molecular Weight 244.68 g/mol
IUPAC Name 4-amino-3-(4-chloro-2-fluorophenyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C8H6ClFN4S/c9-4-1-2-5(6(10)3-4)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15)
Standard InChI Key BWDZCQBJBQSNTE-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)F)C2=NNC(=S)N2N
Canonical SMILES C1=CC(=C(C=C1Cl)F)C2=NNC(=S)N2N

Introduction

Structural Characteristics and Chemical Properties

4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol features a five-membered triazole heterocycle as its core structure. The compound contains four nitrogen atoms, with three forming part of the triazole ring and one as the amino substituent. The 4-chloro-2-fluorophenyl group at position 5 and the thiol group at position 3 complete the structure, creating a molecule with interesting chemical properties and reactivity.

Molecular Structure and Physical Properties

The compound's structure comprises a 1,2,4-triazole ring with specific substitutions that define its chemical behavior. Based on similar triazole compounds, we can estimate several important physical properties:

PropertyValue (Estimated)
Molecular FormulaC₉H₇ClFN₄S
Molecular WeightApproximately 259 g/mol
Physical AppearanceCrystalline solid
Melting Point165-175°C
SolubilityPoorly soluble in water; soluble in DMSO and other polar organic solvents
Log P2.3-2.8

The presence of the amino group at position 4 likely contributes to hydrogen bonding capabilities, while the thiol group at position 3 provides opportunities for further derivatization and coordination with metal ions. The 4-chloro-2-fluorophenyl substituent at position 5 enhances the lipophilicity of the molecule, potentially influencing its membrane permeability and biological activity.

Chemical Reactivity

Like other triazole-thiol derivatives, 4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol exhibits distinct reactivity patterns:

  • The thiol group (-SH) can readily undergo oxidation to form disulfides or engage in nucleophilic substitution reactions.

  • The amino group (-NH₂) can participate in condensation reactions, particularly in the formation of Schiff bases with aldehydes and ketones .

  • The triazole ring can engage in various coordination interactions through its nitrogen atoms.

  • The halogen substituents (Cl, F) on the phenyl ring can influence electronic properties and potentially participate in halogen bonding interactions.

These reactive sites make the compound versatile for various chemical transformations and modifications for specialized applications.

Synthesis Methodologies

General Synthetic Approaches

The synthesis of 4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol likely follows routes similar to those used for related triazole derivatives. Based on established methods for triazole synthesis, several approaches can be proposed:

Cyclization Method

One of the most common approaches involves the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents under controlled conditions. This typically proceeds through:

  • Formation of a hydrazinecarbodithioate intermediate

  • Cyclization to form the triazole ring

  • Introduction of the amino group through appropriate reactions

Key Reaction Conditions

The synthesis typically requires careful control of:

ParameterTypical Conditions
SolventEthanol, methanol, or DMF
Temperature60-100°C
CatalystBase catalysts such as KOH or NaOH
Reaction Time3-8 hours
AtmosphereInert (N₂) for certain steps

Purification Methods

Purification of the final compound generally involves:

  • Recrystallization from appropriate solvent systems (ethanol-water mixtures)

  • Column chromatography using silica gel

  • Preparative HPLC for achieving high purity levels

The specific substitution pattern with chloro and fluoro groups likely requires optimization of these purification procedures to achieve high purity.

Biological Activity Profile

Antimicrobial Properties

Triazole derivatives with similar structures have demonstrated significant antimicrobial activity. The addition of the 4-chloro-2-fluorophenyl group likely modifies this activity profile. Compounds with fluorophenyl substituents have been reported to show improved solubility and target affinity compared to chlorophenoxy analogues.

The antimicrobial activity may include effects against:

Microorganism TypeExpected Activity
Gram-positive bacteriaModerate to strong inhibition
Gram-negative bacteriaVariable activity depending on membrane permeability
FungiPotential antifungal activity

Mechanism of Action

The antimicrobial mechanism likely involves:

  • Interaction with microbial cell membranes due to the lipophilic halogenated phenyl group

  • Binding to specific protein targets via the triazole ring

  • Formation of disulfide bonds with thiol-containing enzymes, disrupting microbial metabolism

  • Possible interference with nucleic acid synthesis

Similar triazole-thiol compounds have been observed to interact with biological macromolecules, making them candidates for pharmacological applications beyond antimicrobial activity.

Structure-Activity Relationships

Impact of Halogen Substitution

The presence of both chloro and fluoro substituents on the phenyl ring creates a unique electronic environment that likely influences the compound's biological activity. Fluorine substitution is known to:

  • Increase metabolic stability

  • Enhance lipophilicity in a controlled manner

  • Improve binding affinity through electronic effects

  • Potentially form hydrogen bond-like interactions

Compared to related compounds with only chloro substituents or different substitution patterns, the 4-chloro-2-fluorophenyl moiety may provide enhanced pharmacological properties.

Comparative Analysis with Related Compounds

CompoundStructure DifferenceAnticipated Effect
4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiolContains a phenoxymethyl linker instead of direct phenyl attachmentReduced rigidity, different spatial arrangement
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiolLacks halogen substituentsLower lipophilicity, potentially different target selectivity
4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiolContains hydroxyl group instead of halogensIncreased hydrophilicity, different hydrogen bonding pattern

The specific dihalogenated pattern in 4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol likely provides a balance of lipophilicity and electronic effects that could be advantageous for certain biological targets.

Analytical Characterization

Spectroscopic Identification

The structural characterization of 4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol would typically involve multiple complementary techniques:

Nuclear Magnetic Resonance (NMR)

¹H-NMR would show characteristic signals for:

  • The amino group protons (broad singlet, typically around 5-6 ppm)

  • The thiol proton (singlet, often around 13-14 ppm)

  • The aromatic protons from the fluorophenyl group (complex pattern due to H-F coupling)

¹³C-NMR would reveal the carbon skeleton, with characteristic signals for the triazole carbons and the halogenated phenyl ring carbons, displaying distinctive splitting patterns due to C-F coupling.

Infrared Spectroscopy

Key IR bands would include:

  • N-H stretching of the amino group (3300-3500 cm⁻¹)

  • C=N stretching of the triazole ring (1600-1650 cm⁻¹)

  • S-H stretching (2550-2600 cm⁻¹)

  • C-F stretching (1000-1100 cm⁻¹)

Chromatographic Methods

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) would be essential for purity determination and structural confirmation. The compound would likely exhibit distinctive retention behavior on reversed-phase columns due to its moderate lipophilicity.

Therapeutic AreaPotential Application
AntimicrobialTreatment of bacterial and fungal infections
Anti-inflammatoryModulation of inflammatory pathways
AnticancerPotential cytotoxic activity against selected cancer cell lines
AntiviralPossible activity against certain viral targets

The unique substitution pattern may provide advantages in terms of selectivity, potency, or pharmacokinetic properties compared to existing agents.

Agricultural Applications

Triazole compounds with similar structures have found applications as:

  • Fungicides

  • Plant growth regulators

  • Herbicides

The specific halogenation pattern in 4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol might confer advantages in terms of stability, uptake, or target selectivity in agricultural contexts.

Research Directions and Development

Structure Optimization

Further research could focus on optimizing the structure through:

  • Modification of the amino group to create prodrugs or improve pharmacokinetics

  • Conversion of the thiol to thioethers or disulfides to modulate reactivity

  • Variation in the halogen substitution pattern on the phenyl ring

  • Creation of metal complexes utilizing the coordination abilities of the triazole and thiol groups

Formulation Challenges

Given the likely poor water solubility of the compound, formulation approaches might include:

  • Development of salt forms

  • Creation of inclusion complexes with cyclodextrins

  • Preparation of nanoparticle formulations

  • Use of co-solvents and surfactants for liquid formulations

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